molecular formula C12H15NO B3261701 1-(2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)ethanone CAS No. 34685-20-6

1-(2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)ethanone

Cat. No. B3261701
CAS RN: 34685-20-6
M. Wt: 189.25
InChI Key: BLWAYLLGQOLWQN-UHFFFAOYSA-N
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Description

1-(2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. This compound is also known as THB, and it belongs to the class of benzodiazepine derivatives. THB has been studied for its potential use as an anti-anxiety and antipsychotic drug.

Mechanism of Action

The mechanism of action of THB is not fully understood, but it is believed to act on the GABAergic system in the brain. THB has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity in the brain. This leads to a decrease in anxiety and sedation.
Biochemical and Physiological Effects:
THB has been shown to have several biochemical and physiological effects. THB has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the body's stress response. THB has also been shown to decrease the release of pro-inflammatory cytokines, which are associated with anxiety and depression.

Advantages and Limitations for Lab Experiments

THB has several advantages for lab experiments. THB is relatively easy to synthesize and purify, and it has been well-characterized in terms of its chemical and physical properties. However, THB has some limitations for lab experiments. THB has low solubility in water, which can make it difficult to administer in animal studies. THB also has a short half-life, which can make it difficult to maintain consistent blood levels in animal studies.

Future Directions

There are several future directions for research on THB. One area of research could be to investigate the potential use of THB as a therapeutic agent for anxiety disorders and schizophrenia in humans. Another area of research could be to investigate the potential use of THB as a tool for studying the GABAergic system in the brain. Additionally, future research could focus on developing new synthesis methods for THB that improve yield and purity.

Scientific Research Applications

THB has been studied for its potential use as an anti-anxiety and antipsychotic drug. Several studies have shown that THB has anxiolytic and sedative effects in animal models. THB has also been shown to have antipsychotic effects in animal models of schizophrenia. These findings suggest that THB may have potential as a therapeutic agent for the treatment of anxiety disorders and schizophrenia.

properties

IUPAC Name

1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(14)11-3-2-10-4-6-13-7-5-12(10)8-11/h2-3,8,13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWAYLLGQOLWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCNCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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